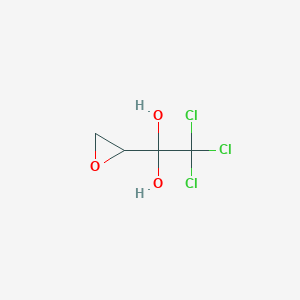
2,3-Dimethylphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 2,3-dimethylphenyl group attached to a 4-chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylphenyl 4-chlorobenzoate typically involves the esterification of 2,3-dimethylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to accelerate the reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2,3-Dimethylphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets are still under investigation, but studies suggest that it may act on enzymes involved in critical metabolic processes .
Comparación Con Compuestos Similares
- 2,4-Dimethylphenyl 4-chlorobenzoate
- 3,4-Dimethylphenyl 4-chlorobenzoate
- 2,3-Dimethylphenyl 4-methylbenzoate
Comparison: 2,3-Dimethylphenyl 4-chlorobenzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity, making it suitable for specific applications .
Propiedades
Número CAS |
59014-79-8 |
|---|---|
Fórmula molecular |
C15H13ClO2 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
(2,3-dimethylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-10-4-3-5-14(11(10)2)18-15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |
Clave InChI |
NWWGGPWLJJVSKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)







![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)



